molecular formula C8H13F3N2O B1476641 3-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 1874968-46-3

3-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1476641
CAS No.: 1874968-46-3
M. Wt: 210.2 g/mol
InChI Key: IOXLINZREDKSCX-UHFFFAOYSA-N
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Description

3-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C8H13F3N2O and its molecular weight is 210.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of β-Hydroxy-α-Amino Acids

The compound has been implicated in the synthesis of β-hydroxy-α-amino acids, which are key intermediates in the development of active pharmaceutical ingredients (APIs). Goldberg et al. (2015) described the use of recombinant d-threonine aldolase enzymes for the efficient synthesis of these intermediates, which are crucial for drug development processes. The study emphasizes the importance of these compounds in the pharmaceutical industry, particularly for drugs that require enantiomerically pure components for their synthesis (Goldberg et al., 2015).

Development of Antifungal and Antibacterial Agents

The structural motif of 3-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one and its derivatives finds applications in the development of compounds with potential antifungal and antibacterial properties. Thinagar et al. (2000) discussed the crystal structure of a compound that includes the pyrrolidine ring, highlighting its significance in the synthesis of isoflavonoids, which possess notable antifungal and antibacterial activities (Thinagar et al., 2000).

Organic Synthesis and Catalysis

This compound is also a part of research in organic synthesis and catalysis, where it serves as a building block for more complex molecules. For example, the synthesis of pyrrolizidines and indolizidines through multicomponent 1,3-dipolar cycloaddition of azomethine ylides showcases the versatility of related pyrrolidine derivatives in creating structurally diverse and biologically relevant molecules (Nájera & Sansano, 2018). Such methodologies are crucial for the rapid assembly of complex heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals (Nájera & Sansano, 2018).

Asymmetric Synthesis

In the field of asymmetric synthesis, derivatives of this compound are employed to create compounds with multiple stereogenic centers. Zhi et al. (2016) developed an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence for the synthesis of highly functionalized pyrrolidine derivatives. These derivatives are characterized by their trifluoromethyl group and three contiguous stereogenic centers, demonstrating the compound's utility in generating molecules with significant stereocomplexity and potential medicinal value (Zhi et al., 2016).

Biochemical Analysis

Biochemical Properties

3-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function. Additionally, this compound may interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, or apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby altering the metabolic profile of the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding may involve interactions with the active site or other regulatory regions of the biomolecules. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound may enhance or inhibit specific enzymatic reactions, thereby altering the overall metabolic profile of the cells. These interactions can have significant implications for cellular energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .

Properties

IUPAC Name

3-amino-1-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O/c9-8(10,11)6-2-4-13(5-6)7(14)1-3-12/h6H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXLINZREDKSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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